molecular formula C16H17NO2 B143451 N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 131179-77-6

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No. B143451
M. Wt: 255.31 g/mol
InChI Key: ZTSYSJBCQOANFS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a chemical compound that can be synthesized from derivatives of phenylacetamide. It is structurally related to compounds that have been studied for various chemical properties and reactions, such as silylation, hydrogen bonding, and potential biological activities. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the possible characteristics and behaviors of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves reactions with substituted benzyl amines and subsequent debenzylation to yield products with hydroxyphenyl groups . Similarly, silylation reactions have been performed on N-(2-hydroxyphenyl)acetamide to produce silylated derivatives . These methods suggest that the synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide could potentially involve similar steps, starting from 3,5-dimethylphenylacetate and a suitable hydroxyphenylamine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT methods . These studies reveal details about the conformation of the molecules, hydrogen bonding patterns, and the electronic behavior of intramolecular interactions. For N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, one could expect similar intramolecular hydrogen bonding between the hydroxy group and the amide moiety, influencing its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of phenylacetamide derivatives includes transformations under various conditions. For instance, silylated derivatives can undergo hydrolysis to form silanols or react with alcohols to transform into silanes . The presence of a hydroxy group in N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide may also allow for specific reactions such as esterification or participation in hydrogen bonding, as observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the phenyl rings can affect the melting point, solubility, and crystalline structure . The hydrogen bonding capability of the amide and hydroxy groups can lead to the formation of supramolecular structures in the solid state . These insights suggest that N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide would exhibit specific physical and chemical properties based on its functional groups and molecular geometry.

Scientific Research Applications

Crystal Structure Analysis

  • N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide was studied for its crystal structure, revealing that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another. This structure differs from other capsaicinoids and offers insights into its unique properties (Park et al., 1995).

Synthesis Processes

  • Improvements in the synthesis of efaproxiral, an allosteric modifier of hemoglobin, involve N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. This enhanced method provides higher yields and cost-effectiveness, suitable for industrial production (Zhang Dan-shen, 2008).
  • Another study discusses the synthesis of efaproxiral from p-hydroxyphenylacetic acid, where N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a key intermediate. The overall yield from this process is about 61% (Zhao Xing-ru, 2007).

Intermediates in Synthesis

  • The compound serves as an important intermediate in the synthesis of various other chemical compounds, such as 1,2,3,4-tetrahydroisoquinolines, which are synthesized using N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl)acetamides (Raju, 2008).

Structure and Properties Studies

  • Research into silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound, has been conducted to understand their synthesis, structure, and properties. These studies contribute to a broader understanding of related acetamide derivatives (Nikonov et al., 2016).

Potential for Pharmaceutical Applications

  • The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide and related compounds has been explored for potential pharmaceutical applications, including as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYSJBCQOANFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377003
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

CAS RN

131179-77-6
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyphenylacetic acid (20.0 g, 131 mmol) and 3,5-dimethylaniline (15.9 g, 131 mmol) in xylene (100 mL) was stirred for three days at 160° C. with a Dean Stark trap. The mixture was cooled to room temperature and filtered. The solid product obtained was washed with hexane (200 mL), 10% sodium bicarbonate solution (250 mL), water (200 mL), 10% hydrochloric acid (200 mL), and then water (200 mL). The beige solid was air dried to yield 27.7 g, 82.7%. mp 183-185° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JE Anderson, R Davis, RN Fitzgerald… - Synthetic …, 2006 - Taylor & Francis
An improved, two‐step synthesis of efaproxiral, used in breast cancer therapy, is described, utilizing inexpensive commodity chemicals for starting materials. Selective amide formation …
Number of citations: 31 www.tandfonline.com
H Zhang, C Wen, B Li, X Yan, Y Xu, J Guo, S Hou… - Molecules, 2022 - mdpi.com
Radiotherapy is a vital approach for brain tumor treatment. The standard treatment for glioblastoma (GB) is maximal surgical resection combined with radiotherapy and chemotherapy. …
Number of citations: 1 www.mdpi.com
JE Anderson, J Cobb, R Davis, PJ Dunn… - Sustainable …, 2013 - Wiley Online Library
Direct amide formation methodology has advantages of atom economy and avoids protection/deprotection steps. Boric acid catalyzed direct amide formation exploits all these …
Number of citations: 3 onlinelibrary.wiley.com
SM Wang, C Zhao, X Zhang, HL Qin - Organic & Biomolecular …, 2019 - pubs.rsc.org
The construction of amide bonds and peptide linkages is one of the most fundamental transformations in all life processes and organic synthesis. The synthesis of structurally ubiquitous …
Number of citations: 65 pubs.rsc.org
R Yi, J Sandhu, S Zhao, G Lam… - Journal of Mass …, 2014 - Wiley Online Library
Efaproxiral (RSR 13) is an experimental synthetic allosteric modifier of haemoglobin (Hb) that acts by increasing the release of oxygen from Hb to the surrounding tissues. It has been …
R Lekkala, R Lekkala, B Moku, KP Rakesh… - Organic Chemistry …, 2019 - pubs.rsc.org
A number of novel methodologies concerning the chemical, biological and medicinal applications of sulfuryl fluoride (SO2F2) gas have dramatically improved year by year. SO2F2 is a …
Number of citations: 58 pubs.rsc.org
RUN FITZGERALD, AJ PETTMAN - … Catalysis: Challenges and …, 2013 - John Wiley & Sons
Number of citations: 0

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